2-Iodobenzohydrazide

描述

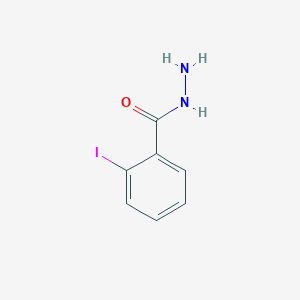

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILBQORUHQREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346845 | |

| Record name | 2-Iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31822-03-4 | |

| Record name | 2-Iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODOBENZOIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodobenzohydrazide and Its Analogues

Direct Synthesis of 2-Iodobenzohydrazide

The primary route for obtaining this compound involves a two-step process starting from 2-iodobenzoic acid. This method is reliable and commonly employed for producing the hydrazide intermediate.

Synthesis from 2-Iodobenzoic Acid via Esterification and Hydrazinolysis

The synthesis commences with the esterification of 2-iodobenzoic acid. wikipedia.org This is typically achieved by reacting the acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like sulfuric acid. preprints.org For instance, 2-iodobenzoic acid can be refluxed with ethanol and a catalytic amount of sulfuric acid to produce the corresponding ethyl or methyl ester. preprints.orgnih.gov

Table 1: Two-Step Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Esterification | 2-Iodobenzoic Acid, Alcohol (e.g., Methanol/Ethanol) | Acid catalyst (e.g., H₂SO₄), Reflux | Methyl/Ethyl 2-iodobenzoate (B1229623) |

| 2. Hydrazinolysis | Methyl/Ethyl 2-iodobenzoate | 100% Hydrazine (B178648) Hydrate (B1144303), Ethanol, Heat | this compound |

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. jopcr.com For the initial esterification, reaction parameters such as temperature and duration are key. A typical procedure involves refluxing the mixture of 2-iodobenzoic acid, alcohol, and catalyst for several hours; for example, a similar synthesis of an iodinated ester was refluxed at 90°C for 18 hours. preprints.org

In the subsequent hydrazinolysis step, the reaction is generally accomplished by heating the ester with hydrazine hydrate. nih.gov Research has shown that this step can produce yields in the range of 67–72%. nih.govmdpi.comresearchgate.net Purification of the final product is often achieved through recrystallization from a suitable solvent, such as ethanol, to obtain colorless crystals of this compound. preprints.org Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) helps in determining the optimal reaction time and ensuring the complete conversion of the starting material. jopcr.com

Synthesis of this compound Derivatives (Acylhydrazones/Schiff Bases)

This compound serves as a key building block for the synthesis of a wide array of derivatives, most notably acylhydrazones, also known as Schiff bases. nih.govdergipark.org.tr These compounds are formed through the condensation of the hydrazide with various carbonyl compounds. hilarispublisher.com

Condensation Reactions with Substituted Aromatic Aldehydes and Ketones

The formation of acylhydrazones from this compound is a straightforward condensation reaction. nih.gov The hydrazide is reacted with a variety of substituted aromatic aldehydes or ketones. chemicalnote.com This reaction creates a new molecule containing an azomethine (–C=N–) group, which is characteristic of Schiff bases. hilarispublisher.com The versatility of this reaction allows for the creation of a large library of derivatives by simply changing the aldehyde or ketone reactant. nih.govkau.edu.sa For example, a series of novel acylhydrazones were synthesized from this compound and various substituted aromatic aldehydes. mdpi.comresearchgate.net The yields of these condensation reactions can vary significantly depending on the specific aldehyde used, with reported yields ranging from 51% to over 90% for related iodo-substituted analogues. mdpi.comresearchgate.net

Table 2: Examples of Synthesized this compound Acylhydrazones

| This compound | Aldehyde Reactant | Resulting Acylhydrazone Derivative | Yield | Reference |

|---|---|---|---|---|

| This compound | 3,5-Dichloro-2-hydroxybenzaldehyde | N'-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-iodobenzohydrazide | 51% | mdpi.com |

Reaction in Glacial Acetic Acid

The condensation reaction to form acylhydrazones is frequently catalyzed by acid. A common method involves dissolving the this compound and the selected aldehyde or ketone in a solvent like ethanol, with the addition of a few drops of glacial acetic acid to act as a catalyst. preprints.org The acidic environment facilitates the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine linkage. libretexts.org

Solvent-Free Mechanochemical Synthesis (Neat Grinding and Liquid-Assisted Grinding)

In a move towards more sustainable and efficient chemical processes, solvent-free mechanochemical methods have been successfully applied to the synthesis of acylhydrazones. researchgate.net These techniques, which involve grinding the reactants together in a ball mill, can significantly reduce reaction times and eliminate the need for bulk solvents. rsc.org

Two primary mechanochemical approaches are used:

Neat Grinding (NG): This method involves milling the solid reactants (this compound and the aldehyde/ketone) together without any added solvent. researchgate.net

Liquid-Assisted Grinding (LAG): This technique is similar to neat grinding, but a small, catalytic amount of liquid is added to the milling jar. researchgate.netbeilstein-journals.org This liquid can enhance the reaction rate and lead to more complete conversions. beilstein-journals.org

Studies have shown that these methods are highly effective. For instance, the synthesis of certain acylhydrazone derivatives of iodobenzoic acid showed complete conversion of the starting materials after just 30 minutes of liquid-assisted grinding with ethanol. mdpi.com This demonstrates a significant improvement in efficiency compared to traditional solution-based methods that can take several hours. beilstein-journals.org

Deep Eutectic Solvents as Solvent/Catalyst Systems

Deep Eutectic Solvents (DESs) have emerged as a green and efficient medium for chemical synthesis, often acting as both the solvent and the catalyst. researchgate.netnih.govmdpi.commdpi.commagtech.com.cnmdpi.com These systems are typically composed of a hydrogen bond donor and a hydrogen bond acceptor, such as choline (B1196258) chloride and urea, which form a liquid at a temperature much lower than the melting points of the individual components. nih.govmdpi.com In the context of hydrazide chemistry, DESs facilitate condensation reactions, such as the formation of acylhydrazones from hydrazides and aldehydes. mdpi.com

The use of DESs, for instance a mixture of choline chloride and urea, has been shown to be effective in the synthesis of iodinated benzohydrazide (B10538) derivatives. researchgate.netnih.gov The DES can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of the hydrazide. mdpi.com This method aligns with green chemistry principles by often providing high yields, minimizing the use of toxic organic solvents, and allowing for easier product purification. mdpi.come3s-conferences.org Research has demonstrated the utility of various choline chloride-based DESs in synthesizing a range of heterocyclic compounds, highlighting their versatility. nih.govsioc-journal.cn

Table 1: Examples of Deep Eutectic Solvent Systems in Organic Synthesis

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application | Reference |

|---|---|---|---|---|

| Choline Chloride | Urea | 1:2 | Synthesis of 2-mercaptoquinazolin-4(3H)-ones | nih.govmdpi.com |

| Choline Chloride | Malonic Acid | 1:1 | Synthesis of coumarinyl Schiff bases | mdpi.com |

| Choline Chloride | Oxalic Acid | 1:1 | Synthesis of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides | researchgate.net |

Synthesis of N'-(2-hydroxy-3-methoxybenzylidene)-2-iodobenzohydrazide

The synthesis of N'-(2-hydroxy-3-methoxybenzylidene)-2-iodobenzohydrazide is achieved through a condensation reaction. nih.gov This type of reaction, forming a class of compounds known as acylhydrazones or Schiff bases, involves the combination of a carbohydrazide (B1668358) with an aldehyde or ketone. nih.goviosrjournals.orgfip.org Specifically, this compound is reacted with 2-hydroxy-3-methoxybenzaldehyde.

The reaction is typically carried out by refluxing equimolar amounts of the two reactants in an alcoholic solvent, such as ethanol, often with a few drops of an acid catalyst like acetic acid. iosrjournals.orgpreprints.org The mixture is heated for several hours. preprints.org Upon cooling, the product precipitates out of the solution and can be collected by filtration and recrystallized to achieve high purity. fip.orgpreprints.org

Table 2: Synthesis of N'-(2-hydroxy-3-methoxybenzylidene)-2-iodobenzohydrazide

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Key Bond Formed |

|---|

Synthesis of N'-(3-bromobenzoyl)-2-iodobenzohydrazide

N'-(3-bromobenzoyl)-2-iodobenzohydrazide is a diacylhydrazine derivative. Its synthesis involves the acylation of this compound with 3-bromobenzoyl chloride. This reaction creates a new amide bond by linking the two aromatic moieties through a hydrazine bridge. The general procedure involves dissolving this compound in a suitable solvent and then adding the 3-bromobenzoyl chloride, often in the presence of a base to neutralize the HCl byproduct.

Table 3: Synthesis of N'-(3-bromobenzoyl)-2-iodobenzohydrazide

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

Synthesis of N'-(1,3-benzothiazol-2-yl)-2-iodobenzohydrazide

The synthesis of N'-(1,3-benzothiazol-2-yl)-2-iodobenzohydrazide involves the formation of a bond between the this compound moiety and a 1,3-benzothiazole ring system. jyoungpharm.org This is typically achieved by reacting this compound with a reactive 2-substituted benzothiazole (B30560), such as 2-mercaptobenzothiazole (B37678) or a 2-halobenzothiazole. For example, the reaction could proceed by nucleophilic substitution where the terminal nitrogen of the hydrazide attacks the C2 position of the benzothiazole ring, displacing a leaving group. The synthesis of the 2-mercaptobenzothiazole precursor can be accomplished by reacting aniline (B41778) with potassium ethyl xanthate. jyoungpharm.org

Table 4: Potential Synthesis of N'-(1,3-benzothiazol-2-yl)-2-iodobenzohydrazide

| Reactant 1 | Reactant 2 | Solvent | Product Molecular Formula |

|---|

Synthesis of this compound Functionalized Polyoxometalates

Polyoxometalates (POMs) are a class of metal-oxide clusters that can be functionalized with organic ligands to create hybrid materials. frontiersin.orgnih.govwiley-vch.dersc.org A series of iodobenzohydrazide-functionalized hexamolybdates have been successfully prepared. frontiersin.orgnih.gov The synthesis involves a refluxing reaction of α-octamolybdates, the respective iodobenzohydrazide (including this compound, denoted as L1), and dicyclohexylcarbodiimide (B1669883) (DCC) in dry acetonitrile. frontiersin.orgnih.gov This process results in the covalent linkage of the iodobenzoyl group to the polyoxometalate cluster via a diazenido bridge (=N=N-). frontiersin.orgnih.gov The resulting functionalized POMs were characterized using various spectroscopic methods, including FTIR, UV-Vis, XPS, and NMR. nih.gov

Table 5: Synthesis of Iodobenzoyldiazenido-functionalized Hexamolybdates

| POM Precursor | Organic Ligand (Example) | Coupling Agent | Solvent | Product Class | Reference |

|---|---|---|---|---|---|

| α-octamolybdate | This compound (L1) | DCC | Dry Acetonitrile | (TBA)3[Mo6O18(=N=NCOAr)] | frontiersin.orgnih.gov |

| α-octamolybdate | 3-Iodobenzohydrazide (B183010) (L2) | DCC | Dry Acetonitrile | (TBA)3[Mo6O18(=N=NCOAr)] | frontiersin.orgnih.gov |

Ar = Ph-o-I, Ph-m-I, Ph-p-I, etc. TBA = tetrabutylammonium

Synthesis of 1,3,4-Oxadiazole Derivatives from this compound

This compound is a valuable precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds. nih.gov There are several common synthetic routes. organic-chemistry.orgresearchgate.net One prominent method involves the reaction of the hydrazide with a carboxylic acid or acid chloride, followed by cyclodehydration of the resulting diacylhydrazine intermediate. nih.govresearchgate.net Dehydrating agents such as phosphorus oxychloride (POCl3) are frequently used for this cyclization step. nih.govresearchgate.net

Another pathway is the oxidative cyclization of acylhydrazones, which are themselves formed from the condensation of this compound with an aldehyde. organic-chemistry.org Reagents like iodine in the presence of a base can mediate this transformation. organic-chemistry.org A third route involves reacting the hydrazide with carbon disulfide in a basic alcoholic solution, which, after acidification, yields a 5-(2-iodophenyl)-1,3,4-oxadiazole-2-thiol. jchemrev.com

Table 6: General Routes to 1,3,4-Oxadiazoles from this compound

| Reactant 1 | Reactant 2 | Key Intermediate | Cyclization Condition/Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | Acyl Chloride | Diacylhydrazine | POCl3, heat | 2,5-Disubstituted-1,3,4-oxadiazole | nih.govresearchgate.net |

| This compound | Aldehyde | Acylhydrazone | I2, K2CO3 | 2,5-Disubstituted-1,3,4-oxadiazole | organic-chemistry.org |

Synthesis of Related Iodobenzohydrazide Isomers and Analogues

The synthetic methodologies applied to this compound are generally applicable to its isomers, 3-iodobenzohydrazide and 4-iodobenzohydrazide (B1296084), as well as other analogues. The synthesis for all three positional isomers typically begins with the corresponding methyl iodobenzoate ester, which is then reacted with hydrazine hydrate in an alcoholic solvent to yield the desired iodobenzohydrazide. nih.gov The yields for these initial reactions are reported to be in the range of 67–72%. nih.gov

Once formed, these iodobenzohydrazide isomers can undergo condensation reactions with a wide variety of substituted aromatic aldehydes to produce a large library of acylhydrazone derivatives. nih.gov The yields for these condensation reactions are variable and depend on the specific aldehyde used, ranging from 51% to 91%. nih.gov For example, the synthesis of N-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-iodobenzohydrazide was reported with a 51% yield, while the corresponding 3-iodo isomer gave a 91% yield. nih.gov These acylhydrazones can exist as E/Z isomers, with the E-isomer often being the predominant form in the crystalline state. researchgate.net

Table 7: Synthesis of Iodobenzohydrazide Isomers

| Starting Material | Reagent | Product | Reported Yield Range | Reference |

|---|---|---|---|---|

| Methyl 2-iodobenzoate | Hydrazine Hydrate | This compound | 67-72% | nih.gov |

| Methyl 3-iodobenzoate (B1234465) | Hydrazine Hydrate | 3-Iodobenzohydrazide | 67-72% | nih.gov |

Synthesis of 3-Iodobenzohydrazide Derivatives

The synthesis of 3-iodobenzohydrazide is typically achieved through the reaction of a methyl 3-iodobenzoate with hydrazine hydrate. researchgate.netmdpi.comnih.gov This reaction is generally carried out in an ethanol solution and heated to reflux. mdpi.com The resulting 3-iodobenzohydrazide can then be further reacted with various substituted aldehydes to produce a series of N'-substituted 3-iodobenzohydrazide derivatives, also known as acylhydrazones. researchgate.netnih.gov

The condensation reaction to form these derivatives involves heating the 3-iodobenzohydrazide with the desired aldehyde in an appropriate solvent. nih.gov The yields of these subsequent reactions are influenced by the specific aldehyde used. For instance, the synthesis of N'-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide resulted in a high yield of 91%. researchgate.netnih.gov

A study detailing the synthesis of various iodobenzohydrazide derivatives reported the formation of 3-iodobenzohydrazide from methyl 3-iodobenzoate with a yield of 67-72%. researchgate.netnih.gov Further derivatization through condensation with different aromatic aldehydes yielded a range of acylhydrazones. researchgate.net

| Derivative Name | Starting Materials | Reagents | Solvent | Conditions | Yield (%) |

| 3-Iodobenzohydrazide | Methyl 3-iodobenzoate | Hydrazine hydrate | Ethanol | Reflux | 67-72 |

| N'-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide | 3-Iodobenzohydrazide, 3,5-dichloro-2-hydroxybenzaldehyde | - | - | Condensation | 91 |

Synthesis of 4-Iodobenzohydrazide Derivatives

Similar to its isomers, 4-iodobenzohydrazide is synthesized from its corresponding ester. The process involves reacting methyl 4-iodobenzoate (B1621894) or ethyl 4-iodobenzoate with hydrazine hydrate in ethanol. researchgate.netmdpi.comgoogle.comiucr.org The mixture is typically refluxed for several hours. google.comiucr.org One method specifies refluxing for 5 hours, followed by removal of the solvent and washing the solid product with hexane, affording an 84% yield. iucr.org Another protocol describes a 22.5-hour reflux followed by the addition of water and cooling to obtain the product. google.com

Once obtained, 4-iodobenzohydrazide serves as a precursor for various derivatives. ontosight.ai For example, it can be reacted with different aldehydes and ketones to form hydrazones. mdpi.com The synthesis of acylhydrazone derivatives involves the condensation of 4-iodobenzohydrazide with substituted aromatic aldehydes. researchgate.netmdpi.com The yields for the initial synthesis of 4-iodobenzohydrazide from its methyl ester are reported to be in the range of 67-72%. researchgate.netmdpi.comnih.gov

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 4-Iodobenzohydrazide | Ethyl 4-iodobenzoate | Hydrazine hydrate | Ethanol | 5 h | 84 |

| 4-Iodobenzohydrazide | Methyl 4-iodobenzoate | Hydrazine hydrate | Ethanol | 22.5 h | Not specified |

| 4-Iodobenzohydrazide | Methyl 4-iodobenzoate | Hydrazine hydrate | Ethanol | Not specified | 72 |

Comparative Synthetic Methodologies for Isomeric Iodobenzohydrazides

The synthesis of the three isomers—this compound, 3-iodobenzohydrazide, and 4-iodobenzohydrazide—follows a consistent and comparable two-step methodology. researchgate.netmdpi.comnih.gov The first step is the formation of the hydrazide from the corresponding methyl ester of the iodobenzoic acid. researchgate.netmdpi.comnih.gov

This initial step involves heating the respective methyl iodobenzoate (methyl 2-iodobenzoate, methyl 3-iodobenzoate, or methyl 4-iodobenzoate) with hydrazine hydrate in ethanol. mdpi.com The yields for the synthesis of all three isomeric hydrazides are reported to be similar, falling within the range of 67–72%. researchgate.netnih.gov

The second step is the synthesis of acylhydrazone derivatives through a condensation reaction. researchgate.netmdpi.comnih.gov This involves reacting the appropriate iodobenzohydrazide isomer with various substituted aromatic aldehydes. researchgate.netnih.gov The yields of these condensation reactions vary depending on the specific aldehyde used. For example, the reaction of this compound with 3,5-dichloro-2-hydroxybenzaldehyde resulted in a lower yield of 51% compared to the 91% yield obtained with the 3-iodo isomer and the same aldehyde. researchgate.netnih.gov This highlights that while the general synthetic pathway is the same for all isomers, the position of the iodine atom on the phenyl ring can influence the reactivity and yield of subsequent derivatization reactions. researchgate.netnih.gov

Comparative Yields of Iodobenzohydrazide Isomers and a Representative Derivative

| Compound | Starting Material | Reagents | Yield (%) |

|---|---|---|---|

| This compound | Methyl 2-iodobenzoate | Hydrazine hydrate | 70 |

| 3-Iodobenzohydrazide | Methyl 3-iodobenzoate | Hydrazine hydrate | 67-72 |

| 4-Iodobenzohydrazide | Methyl 4-iodobenzoate | Hydrazine hydrate | 72 |

| N'-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-iodobenzohydrazide | This compound, 3,5-dichloro-2-hydroxybenzaldehyde | - | 51 |

Spectroscopic and Structural Characterization of 2 Iodobenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The proton nuclear magnetic resonance (¹H NMR) spectrum of 2-iodobenzohydrazide provides key information about the arrangement of protons in the molecule. In a study using DMSO-d₆ as the solvent, the ¹H NMR spectrum showed distinct signals corresponding to the amine, amide, and aromatic protons. mdpi.com

A singlet peak observed at δ 9.52 ppm is attributed to the proton of the amide group (-NH-). mdpi.com The two protons of the primary amine group (-NH₂) appear as a singlet at δ 4.51 ppm. mdpi.com The protons on the aromatic ring produce a more complex pattern. A multiplet observed between δ 7.87 and 7.89 ppm corresponds to one of the aromatic protons. mdpi.com Signals for the other aromatic protons appear as multiplets in the ranges of δ 7.42–7.45 ppm, δ 7.28–7.29 ppm, and δ 7.16–7.19 ppm, each integrating to one proton. mdpi.com This detailed splitting pattern helps in assigning each proton to its specific position on the benzene (B151609) ring.

For derivatives, such as the Schiff bases of this compound, the ¹H NMR spectra show characteristic signals for the newly formed azomethine group (-N=CH-), which typically appears as a singlet in the range of δ 8.26–8.72 ppm. mdpi.com The amide proton (NH) signal in these derivatives is shifted further downfield, appearing between δ 10.30 and 12.87 ppm. mdpi.com

Table 1: ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| NH | 9.52 | Singlet |

| ArH | 7.87-7.89 | Multiplet |

| ArH | 7.42-7.45 | Multiplet |

| ArH | 7.28-7.29 | Multiplet |

| ArH | 7.16-7.19 | Multiplet |

| NH₂ | 4.51 | Singlet |

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz. mdpi.com

The ¹³C NMR spectrum of this compound, recorded in DMSO-d₆, complements the ¹H NMR data by providing information about the carbon skeleton. mdpi.com The carbonyl carbon (C=O) of the hydrazide group gives a characteristic signal at δ 168.61 ppm. mdpi.com The aromatic carbons resonate in the region typical for benzene derivatives. The carbon atom bonded to the iodine (C-I) shows a signal at δ 94.56 ppm. mdpi.com The other five aromatic carbons appear at δ 128.39, 128.84, 131.35, 139.60, and 142.11 ppm. mdpi.com The distinct chemical shifts for each carbon atom confirm the substitution pattern of the aromatic ring.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O | 168.61 |

| C-I | 94.56 |

| Ar-C | 128.39 |

| Ar-C | 128.84 |

| Ar-C | 131.35 |

| Ar-C | 139.60 |

| Ar-C | 142.11 |

Solvent: DMSO-d₆, Spectrometer Frequency: 150 MHz. mdpi.com

¹H NMR Spectral Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. mdpi.com

The N-H stretching vibrations of the primary amine (-NH₂) group are observed as a band at 3298 cm⁻¹. mdpi.com The stretching vibration of the secondary amide (-NH) group appears at 3203 cm⁻¹. mdpi.com The carbonyl group (C=O) stretching vibration, a strong and characteristic band for amides, is found at 1639 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are also observed at 3076 and 3036 cm⁻¹. mdpi.com In acylhydrazone derivatives of this compound, a characteristic C=N stretching band appears in the region of 1574–1652 cm⁻¹. mdpi.com

Table 3: IR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| NH₂ | 3298 |

| NH | 3203 |

| C-H (aromatic) | 3076, 3036 |

| C=O | 1639 |

Source: mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of a compound by distinguishing between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com For derivatives of this compound, HRMS combined with electrospray ionization (ESI) has been used to confirm their calculated molecular formulas. For example, the HRMS-ESI spectrum of a derivative with the formula C₁₃H₁₄N₂O₃ showed an observed [M+H]⁺ ion at m/z 247.0725, which is in close agreement with the calculated value of 247.0714. rsc.org This level of accuracy is crucial for confirming the successful synthesis of new derivatives.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules that may be thermally unstable. wikipedia.orgutoronto.ca In ESI-MS, ions are produced from a liquid solution by applying a high voltage to create an aerosol, which prevents the fragmentation of the molecule. wikipedia.org This technique is often coupled with HRMS to provide both molecular weight and formula confirmation. ESI-MS is well-suited for the analysis of this compound and its derivatives, which possess polar functional groups. The technique typically produces protonated molecules, [M+H]⁺, allowing for straightforward determination of the molecular mass. utoronto.ca For instance, ESI-MS has been effectively used to characterize various Schiff base derivatives, confirming their proposed structures by identifying the correct molecular ion peak. redalyc.org

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for determining the solid-state structure of crystalline materials. By analyzing the pattern of diffracted X-rays that pass through a crystal, detailed information about the three-dimensional arrangement of atoms, including bond lengths and angles, can be obtained.

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful and unambiguous method for determining the precise molecular structure of a compound. encyclopedia.pub The technique requires a single, high-quality crystal, which, when irradiated with X-rays, produces a diffraction pattern that allows for the calculation of the exact position of every atom in the molecule. encyclopedia.pub This provides definitive proof of the chemical structure, conformation, and stereochemistry.

In the study of this compound derivatives, SC-XRD has been successfully employed to confirm the molecular architecture of novel acylhydrazones. For instance, the condensation of this compound with various substituted aldehydes yields products whose structures have been unequivocally verified by SC-XRD. researchgate.netnih.gov One such example is N'-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-iodobenzohydrazide, for which good-quality single crystals were obtained and analyzed. researchgate.netnih.gov The analysis not only confirms the covalent bond connectivity but also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net The crystallographic data obtained from these experiments provide fundamental structural parameters.

Table 1: Representative Crystallographic Data for a Hydrazone Derivative This table presents typical parameters obtained from a single-crystal X-ray diffraction experiment on a crystalline hydrazone compound.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.9308(2) Åb = 10.9695(3) Åc = 14.7966(4) Åα = 100.50°β = 98.61°γ = 103.81° |

| Volume (V) | 900.07(5) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 120 K |

Data sourced from a representative structural analysis of a related heterocyclic compound for illustrative purposes. mdpi.com

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze microcrystalline solids. rsc.org Instead of a single crystal, a powdered sample containing a vast number of randomly oriented crystallites is used. rsc.org The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

PXRD is routinely used in the characterization of this compound derivatives to assess the bulk purity of the synthesized material and to identify its crystalline phase. researchgate.netnih.gov The experimental PXRD pattern of a newly synthesized batch can be compared to a pattern calculated from SC-XRD data to confirm that the bulk material is a single, pure phase. researchgate.net It is also invaluable for studying polymorphism, where a single compound can exist in multiple crystalline forms. The International Centre for Diffraction Data (ICDD) maintains a comprehensive database of reference patterns used for phase identification. researchgate.neticdd.com

Table 2: Information Derived from Powder X-ray Diffraction Data

| Data Point | Description |

| 2θ (degrees) | The angle between the incident and diffracted X-ray beams. |

| d-spacing (Å) | The distance between parallel planes of atoms in the crystal lattice. |

| Relative Intensity (%) | The intensity of a diffraction peak relative to the most intense peak (100%). |

This table describes the primary components of a typical PXRD data report.

Single-Crystal X-ray Diffraction

Ultraviolet–Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. uzh.ch The technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with multiple bonds (e.g., C=C, C=O, C=N) and aromatic rings capable of absorbing UV or visible light. msu.edu

The UV-Vis spectra of this compound and its derivatives are characterized by absorption bands arising from π → π* electronic transitions within the iodinated benzene ring and the azomethine (-CH=N-) group of the hydrazone moiety. libretexts.org The wavelength of maximum absorbance (λmax) is a key feature of the spectrum. The position and intensity of λmax are sensitive to the molecular structure, especially the extent of conjugation and the presence of various substituent groups. masterorganicchemistry.com For example, adding electron-donating groups (e.g., -OCH₃, -OH) or electron-withdrawing groups (e.g., -NO₂) to the phenyl ring of the benzylidene portion can shift the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Table 3: Expected UV-Vis Absorption Shifts in Substituted this compound Derivatives

| Substituent Group (on benzylidene ring) | Electronic Effect | Expected Shift in λmax |

| -H (unsubstituted) | Reference | Baseline |

| -OCH₃ (Methoxy) | Electron-donating | Bathochromic (Red Shift) |

| -OH (Hydroxy) | Electron-donating | Bathochromic (Red Shift) |

| -NO₂ (Nitro) | Electron-withdrawing | Bathochromic (Red Shift) |

| -Cl (Chloro) | Electron-withdrawing | Minor Bathochromic Shift |

The expected shifts are based on established principles of electronic effects on chromophore absorption.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur) in a sample. The most common method involves the complete combustion of a small, precisely weighed amount of the compound. The resulting gaseous products (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the elemental composition.

For newly synthesized compounds like the derivatives of this compound, elemental analysis is a critical step in verifying the empirical formula. researchgate.net The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity. researchgate.net

Table 4: Elemental Analysis Data for Selected 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazide (B10538) Derivatives

| Compound / Substituent (R) | Molecular Formula | Analysis | %C | %H | %N |

| H | C₁₄H₁₁IN₂O | Calculated | 47.75 | 3.15 | 7.95 |

| Found | 47.60 | 3.10 | 7.85 | ||

| 4-Methoxy (-OCH₃) | C₁₅H₁₃IN₂O₂ | Calculated | 47.39 | 3.45 | 7.37 |

| Found | 47.25 | 3.40 | 7.28 | ||

| 4-Nitro (-NO₂) | C₁₄H₁₀IN₃O₃ | Calculated | 42.55 | 2.55 | 10.63 |

| Found | 42.40 | 2.51 | 10.55 | ||

| 4-Hydroxy (-OH) | C₁₄H₁₁IN₂O₂ | Calculated | 45.67 | 3.01 | 7.61 |

| Found | 45.55 | 2.98 | 7.55 |

Calculated values are derived from the molecular formula. "Found" values are representative experimental results reported in the literature to be within ±0.4% of the calculated values. researchgate.net

Biological Activities and Medicinal Chemistry Applications of 2 Iodobenzohydrazide Derivatives

Antimicrobial Activities

Derivatives of 2-iodobenzohydrazide have emerged as a significant area of research in the quest for new antimicrobial agents, demonstrating notable efficacy against a range of pathogenic microorganisms. The core structure, often featuring an acylhydrazone linkage (-CO–NH–N=CH–), is a key contributor to their biological activity. nih.govmdpi.com

Antibacterial Efficacy against Pathogenic Bacterial Strainsjyoungpharm.orgresearchgate.netmolaid.comresearchgate.net

Recent studies have highlighted the potent antibacterial properties of this compound derivatives. A series of novel acylhydrazones derived from 2-, 3-, or 4-iodobenzoic acid exhibited significant antimicrobial effects against various reference bacteria and yeasts. nih.govmdpi.com In many instances, the antibacterial activity of these synthesized acylhydrazones was comparable or even superior to commercially available antibacterial agents used as controls. nih.gov The introduction of an iodine atom to the phenyl ring in the acylhydrazone structure has been shown to be advantageous for antimicrobial activity. nih.govmdpi.com

For example, a series of phenylmethylidene benzohydrazide (B10538) derivatives of o-iodo benzoic acid were synthesized and evaluated for their antimicrobial activity. researchgate.net These compounds, specifically 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides, demonstrated activity against various bacterial strains. researchgate.net

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Acylhydrazones of 2-iodobenzoic acid | Staphylococcus aureus | Significant activity | nih.govmdpi.com |

| Acylhydrazones of 2-iodobenzoic acid | Escherichia coli | Significant activity | nih.gov |

| (E)-N'-(1-(1H-indol-2-yl)ethylidene)-2-hydroxy-5-iodobenzohydrazide | MRSA Pyruvate (B1213749) Kinase | Potent inhibitor | molaid.com |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus ATCC 25923 | < 1 - 7.8 | researchgate.net |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 - 7.8 | researchgate.net |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)molaid.comresearchgate.net

A critical challenge in modern medicine is the rise of antibiotic-resistant bacteria, with Methicillin-Resistant Staphylococcus aureus (MRSA) being a high-priority pathogen. nih.govfrontiersin.org Encouragingly, derivatives of this compound have shown promising activity against MRSA strains. nih.gov

Specifically, novel acylhydrazones of 2-iodobenzoic acid demonstrated a beneficial antimicrobial effect against the MRSA ATCC 43300 strain. nih.govmdpi.com Further research has focused on the inhibition of MRSA pyruvate kinase (PK), a critical enzyme for bacterial survival. molaid.comresearchgate.net A series of hydrazone derivatives were synthesized and found to be potent inhibitors of MRSA PK, with some compounds effectively inhibiting bacterial growth in culture with minimum inhibitory concentrations (MIC) as low as 1μg/mL. researchgate.net These inhibitors are believed to bind to the enzyme in a way that is unique to the bacterial form, offering selectivity over human PK isoforms. researchgate.net

Antifungal Efficacyjyoungpharm.orgresearchgate.netbenchchem.com

In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal activity. pitt.edu Studies have shown that acylhydrazones derived from 2-iodobenzoic acid display significantly higher bioactivity, including antifungal properties, compared to their non-iodinated counterparts. mdpi.com

Research on new pyrrole (B145914) derivatives, for instance, has shown that some compounds exhibit potent antifungal activity against Aspergillus niger and Candida albicans. jmcs.org.mx Similarly, the synthesis of benzofuran (B130515) derivatives has yielded compounds with significant antifungal activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.gov While not all tested derivatives show a direct correlation between their structure and antifungal effect, they have been observed to augment the effects of other antifungal agents. nih.gov

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Acylhydrazones of 2-iodobenzoic acid | Reference yeasts | Significant activity | nih.govmdpi.com |

| Pyrrole derivatives | Aspergillus niger | Equipotent to reference drug | jmcs.org.mx |

| Pyrrole derivatives | Candida albicans | Equipotent to reference drug | jmcs.org.mx |

| Benzofuran derivatives | Cryptococcus neoformans | Significant inhibition | nih.gov |

| Benzofuran derivatives | Aspergillus fumigatus | Significant inhibition | nih.gov |

Structure-Activity Relationships (SAR) in Antimicrobial Agentsjyoungpharm.orgacs.org

The biological activity of this compound derivatives is closely linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds to enhance their antimicrobial potency. jyoungpharm.orgacs.org

Key findings from SAR analyses include:

The Acylhydrazone Moiety : The -CO–NH–N=CH– group is considered essential for the antimicrobial activity of these compounds. nih.govmdpi.com

Iodine Substitution : The presence of an iodine atom on the phenyl ring generally enhances antimicrobial activity. nih.govmdpi.com An ortho-iodo benzene (B151609) ring, in particular, has been shown to significantly contribute to the anti-inflammatory and analgesic properties of related benzothiazole (B30560) derivatives. jyoungpharm.org

Lipophilicity : An increase in the lipophilicity of acylhydrazones is often associated with an increase in their antibacterial activity. nih.govmdpi.com

Other Functional Groups : The presence of groups like imino (-CH=N-), amino (NH2), and cyano (CN) can contribute to the antibacterial action. The inclusion of a thiazole (B1198619) ring can also enhance these properties. mdpi.com

Mechanism of Antimicrobial Actionmdpi.comacs.org

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are multifaceted and continue to be an area of active investigation. The azomethine group (-NH–N=CH-) within the hydrazone structure is believed to play a central role in their pharmacological activity. mdpi.com

Potential mechanisms of action include:

Enzyme Inhibition : As seen in the case of MRSA, these derivatives can act as potent inhibitors of essential bacterial enzymes like pyruvate kinase. molaid.comresearchgate.net Inhibition of such enzymes disrupts critical metabolic pathways, leading to bacterial cell death. researchgate.net

Cell Wall Disruption : Some antimicrobial agents work by interfering with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity. frontiersin.orgreactgroup.org

Membrane Permeabilization : Metallic nanoparticles, for instance, can cause direct damage to the microbial cell wall, leading to membrane destabilization. mdpi.com Some antimicrobial peptides can also perturb the outer membrane of Gram-negative bacteria. frontiersin.org

Inhibition of Protein Synthesis : Certain antibiotics target the ribosomal subunits of bacteria, thereby inhibiting the production of essential proteins. frontiersin.org

DNA Replication Inhibition : Some antimicrobial compounds can inhibit bacterial DNA replication by targeting enzymes like DNA gyrase and topoisomerase IV. frontiersin.org

Anticancer Activitiesnih.govmdpi.commolaid.comresearchgate.net

Beyond their antimicrobial applications, derivatives of this compound have also demonstrated potential as anticancer agents. nih.govjyoungpharm.org The search for novel cytostatics with improved therapeutic effects and fewer side effects is a major focus in modern medicine. nih.gov

Research has shown that some newly synthesized acylhydrazones of iodobenzoic acid exhibit cytotoxic activity against cancer cell lines without showing toxicity to normal cell lines. nih.gov For instance, N′-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide (NP-10) has been identified as a novel antimitotic agent. researchgate.net Studies on NP-10 and its derivatives have revealed that certain structural features, such as an ethyl group on the carbazole (B46965) nitrogen and substitution at the ortho position of the benzoyl moiety, are important for their anticancer activity and selectivity. researchgate.net

Benzothiazole derivatives, which can be synthesized from related hydrazide precursors, have also shown significant antitumor potential. nih.govnih.gov For example, (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol (AFN01) has been shown to induce DNA damage and apoptosis in human melanoma cell lines. nih.gov Other studies on azatetracyclic derivatives have identified compounds with good to moderate anticancer activity against a range of cancer cell sub-panels, with some exhibiting greater potency than reference drugs on specific cell lines. mdpi.com

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| Acylhydrazones of 2-iodobenzoic acid | Various cancer cell lines | Cytotoxic activity | nih.gov |

| N′-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide (NP-10) | HeLa (cervical cancer) | G2/M arrest | researchgate.net |

| (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol (AFN01) | Human melanoma | Induces apoptosis | nih.gov |

| Azatetracyclic derivatives | T–47D (breast cancer), SK–MEL–28 (melanoma), COLO 205 (colon cancer) | Good to moderate activity | mdpi.com |

In vitro Cytotoxicity Studies on Cancer Cell Lines

A significant area of research for this compound derivatives has been their potential as anticancer agents. Numerous studies have demonstrated the cytotoxic effects of these compounds against a variety of human cancer cell lines. Acylhydrazones derived from 2-, 3-, or 4-iodobenzoic acid have been synthesized and evaluated for their anticancer potential. nih.govmdpi.comresearchgate.net

In one study, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized and tested for their antiproliferative activity. nih.gov Compound 5 (N'-[(5-bromo-2-hydroxyphenyl)methylidene]-5-bromo-2-iodobenzohydrazide) showed diverse and selective cytotoxicity against cancer cell lines. nih.gov Similarly, compounds 7 and 9 , which feature a nitro group substitution, exhibited very significant and selective inhibitory effects against tumor cells. nih.gov Another derivative, compound 13 , also displayed high antiproliferative activity against both kidney (769-P) and liver (HepG2) cancer cell lines with good selectivity. nih.gov

The cytotoxicity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

In vitro Cytotoxicity of this compound Derivatives

This table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values in micromolars (μM).

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| NP-10 | HeLa (Cervical Cancer) | 1.88 - 8.68 | researchgate.net |

| HMI83-2 | HCT116 (Colon Cancer) | Not specified, but inhibited tumor formation | nih.gov |

| Compound 10 (Benzimidazole derivative) | A549 (Lung Cancer) | 1.15 - 6.27 | rsc.org |

| Compound 10 (Benzimidazole derivative) | SKOV3 (Ovarian Cancer) | 1.15 - 6.27 | rsc.org |

| Compound 10 (Benzimidazole derivative) | MDA-MB-231 (Breast Cancer) | 1.15 - 6.27 | rsc.org |

| Compound 14 (Benzimidazole derivative) | A549 (Lung Cancer) | 1.15 - 6.27 | rsc.org |

| Compound 14 (Benzimidazole derivative) | SKOV3 (Ovarian Cancer) | 1.15 - 6.27 | rsc.org |

| Compound 14 (Benzimidazole derivative) | MDA-MB-231 (Breast Cancer) | 1.15 - 6.27 | rsc.org |

| Compound 38 (2-phenylbenzimidazole) | A549 (Lung Cancer) | 4.47 (μg/mL) | rsc.org |

| Compound 38 (2-phenylbenzimidazole) | MDA-MB-231 (Breast Cancer) | 4.68 (μg/mL) | rsc.org |

| Compound 40 (2-phenylbenzimidazole) | MDA-MB-231 (Breast Cancer) | 3.55 (μg/mL) | rsc.org |

| Compound 1g2a (2-phenylacrylonitrile) | HCT116 (Colon Cancer) | 0.0059 | nih.gov |

| Compound 1g2a (2-phenylacrylonitrile) | BEL-7402 (Liver Cancer) | 0.0078 | nih.gov |

Selective Inhibition of Mitotic Progression (e.g., by NP-10, a this compound derivative)

A particularly interesting mechanism of action for some this compound derivatives is the selective inhibition of mitotic progression in cancer cells. A prime example is N′-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide, known as NP-10 . researchgate.netnih.gov This compound has been identified as a novel antimitotic agent that causes cancer cells to arrest in the G2/M phase of the cell cycle. researchgate.net

Research has focused on understanding the molecular basis for this selective activity. Affinity purification experiments using NP-10-immobilized beads identified several mitosis-associated factors that specifically bind to the active form of NP-10. nih.gov Among the identified interacting proteins, nucleoporin 155 (NUP155) and importin β are thought to be involved in the NP-10-mediated mitotic arrest. nih.govresearchgate.net Silencing of NUP155, a potential target of NP-10, was shown to induce mitotic arrest, supporting its role in the compound's mechanism of action. researchgate.net This selective targeting of proteins essential for mitosis in cancer cells makes compounds like NP-10 promising candidates for further development.

Influence of Substitution Patterns on Anticancer Efficacy

The anticancer efficacy of this compound derivatives is highly dependent on the substitution patterns on both the benzoyl and hydrazone portions of the molecule. Structure-activity relationship (SAR) studies have provided valuable insights into which chemical modifications enhance cytotoxic activity. researchgate.netresearchgate.net

For instance, in the development of more effective analogues of NP-10, researchers synthesized 19 derivatives with different substituents. nih.gov This work led to the identification of HMI83-2 , a derivative with a chlorine (Cl) moiety, which demonstrated antitumor activity in vivo without significant toxicity. nih.gov The SAR analysis of various NP-10 derivatives showed that modifications to both the benzoyl and carbazole rings influenced the IC50 values and the cancer cell selectivity index. researchgate.net

In a series of hydrazide-hydrazones from 5-bromo-2-iodobenzoic acid, the introduction of a chloro substituent or a nitro group into the molecule proved to be the most beneficial for achieving high cytotoxicity and selectivity towards tumor cells. nih.gov Another study highlighted that the presence of an aryl or heteroaryl fragment attached to a linker is a requirement for anti-tumor activity. researchgate.net These findings underscore the critical role that specific functional groups and their positions play in modulating the anticancer properties of this class of compounds.

Antiviral Activities

Beyond their anticancer effects, this compound derivatives have emerged as potent antiviral agents. nih.gov Research has demonstrated their inhibitory activity against several viruses, most notably Coxsackievirus B3. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov

Inhibitory Activity against Coxsackievirus B3

Coxsackievirus B3 (CVB3) is a significant human pathogen responsible for diseases such as viral myocarditis. researchgate.netfrontiersin.orgfrontiersin.org Several studies have reported that this compound derivatives can effectively inhibit CVB3. For example, iodobenzoyl hydrazide functionalized hexamolybdates were synthesized and evaluated for their anti-CVB3 activity. frontiersin.orgfrontiersin.orgnih.gov

Compounds designated as L3 , L5 , 3 , and 5 from this series demonstrated potent inhibitory activity against CVB3 while showing low cytotoxicity in vitro. frontiersin.orgfrontiersin.orgnih.gov The covalent linkage of the iodobenzoyldiazenido components to polyoxometalates (POMs) was found to enhance the inhibitory efficiency. researchgate.netfrontiersin.orgfrontiersin.org The antiviral potency of these compounds was quantified by their half-maximal effective concentration (EC50) and selectivity index (SI). For instance, compounds L5 and 5 showed more potent inhibition of CVB3 than the reference drug ribavirin. frontiersin.orgnih.gov

Inhibitory Activity of this compound Derivatives against Coxsackievirus B3 (CVB3)

This table presents the antiviral efficacy of selected compounds against CVB3, including their 50% effective concentration (EC50) and Selectivity Index (SI).

| Compound | EC50 (μg/mL) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| L5 | 13 | 9.6 | frontiersin.orgnih.gov |

| Compound 5 | 12 | 10.7 | frontiersin.orgnih.gov |

| Ribavirin (Control) | 24.7 | 8.3 | frontiersin.orgnih.gov |

| W2 | 36.5 μM | >13.7 | mdpi.com |

| W9 | 24.6 μM | >20.3 | mdpi.com |

| W14 | 29.5 μM | >16.9 | mdpi.com |

Analgesic and Anti-inflammatory Activities

In addition to their cytotoxic and antiviral properties, certain derivatives incorporating the this compound scaffold have been investigated for their analgesic and anti-inflammatory activities. jyoungpharm.org The development of new non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of research, and these compounds present a promising chemical framework. neu.edu.trnih.gov

A study involving novel 1,3-benzothiazole derivatives containing a benzohydrazide moiety evaluated their anti-inflammatory and analgesic effects. jyoungpharm.org The structure-activity relationship (SAR) analysis from this study indicated that the combination of an amide group (NHC=O) and a 2-iodobenzene group plays a crucial role in producing potent analgesic activity. jyoungpharm.org Compound 3C from this series, which possesses these features, demonstrated the strongest analgesic effect, with activity comparable to the standard drug Celecoxib. jyoungpharm.org This suggests that the this compound core can be a valuable component in the design of new molecules with pain-relieving and anti-inflammatory potential.

In vivo Models for Analgesic Evaluation (e.g., Writhing Test, Tail Immersion Method)

The analgesic potential of this compound derivatives is often assessed using established in vivo models that measure pain responses in animals. These tests help differentiate between peripherally and centrally acting analgesics.

The Acetic Acid-Induced Writhing Test is a common model for evaluating peripheral analgesic activity. plos.org In this method, an intraperitoneal injection of acetic acid induces a visceral pain response characterized by abdominal constrictions, or "writhes". plos.orgajrconline.org The efficacy of a test compound is determined by its ability to reduce the number of writhes compared to a control group. ajrconline.org This model is effective because acetic acid is known to trigger the release of endogenous pain mediators, which stimulate pain-sensing neurons. plos.org

The Tail Immersion Method is utilized to assess centrally mediated analgesic activity. nih.gov This test involves immersing the animal's tail in hot water (typically 51-55°C) and measuring the time it takes for the animal to withdraw its tail from the heat stimulus. ajrconline.org An increase in this reaction time, or latency, indicates an analgesic effect. plos.orgresearchgate.net This method is particularly specific for opioid-like central analgesics. nih.gov

Research on N'-(1,3-benzothiazol-2-yl)-2-iodobenzohydrazide derivatives has demonstrated significant analgesic properties. A Structure-Activity Relationship (SAR) analysis revealed that the presence of both an amide group (NHC=O) and the 2-iodo benzene moiety was crucial for potent analgesic activity. jyoungpharm.org

Table 1: Analgesic Activity of a this compound Derivative| Compound | Assay | Result (ED₅₀) | Source |

|---|---|---|---|

| Compound 3C (a this compound derivative) | Analgesic Activity Test | 71 mM/kg (after 1 hr), 68 mM/kg (after 2 hr) | jyoungpharm.org |

| Celecoxib (Reference) | Analgesic Activity Test | 70 mM/kg (after 1 hr), 69 mM/kg (after 2 hr) | jyoungpharm.org |

In vivo Models for Anti-inflammatory Evaluation (e.g., Rat Paw Edema Method)

The Carrageenan-Induced Paw Edema Method is a classical and widely used model for evaluating the anti-inflammatory activity of new compounds. scielo.brpublichealthtoxicology.com In this assay, a subplantar injection of carrageenan into a rat's hind paw induces a localized, acute inflammatory response, resulting in measurable swelling (edema). mdpi.comnih.gov The volume or diameter of the paw is measured at various time points after the injection, and the ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory effect. publichealthtoxicology.comnih.gov This model is particularly useful because the inflammatory response is well-characterized, involving the release of mediators like prostaglandins, with peak inflammation typically occurring 2 to 3 hours post-injection. scielo.br The test is sensitive to nonsteroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. publichealthtoxicology.com Studies have shown that some hydrazone derivatives can produce significant, dose-dependent reductions in paw edema. mdpi.com

Target Identification and Mechanism of Action Studies

Understanding the molecular targets and biochemical pathways affected by this compound derivatives is fundamental to elucidating their mechanism of action and advancing their development as therapeutic agents.

Research into the antimitotic agent N′-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide, known as NP-10, has led to the identification of potential molecular targets. researchgate.netnih.gov Using affinity purification from HeLa cell lysates followed by mass spectrometry, researchers identified several proteins that interact with NP-10. researchgate.net Among these, the nuclear pore complex protein NUP155 and the transport receptor importin β were highlighted as likely candidates involved in the mitotic arrest induced by the compound. researchgate.netnih.gov These proteins were found to bind specifically to the active NP-10 molecule but not to an inactive derivative, strengthening the evidence for their role as direct or indirect targets. researchgate.net

Table 2: Potential Molecular Targets of a this compound Derivative| Compound | Method | Identified Interacting Proteins | Proposed Role | Source |

|---|---|---|---|---|

| NP-10 | Affinity Purification-Mass Spectrometry | NUP155, Importin β | Involvement in NP-10-mediated mitotic arrest | researchgate.netnih.gov |

The identification of molecular targets provides insight into the biochemical pathways modulated by these compounds. The interaction of the this compound derivative NP-10 with mitosis-associated factors suggests it interferes with pathways essential for cell division. researchgate.net The resulting mitotic arrest indicates a disruption of the normal cell cycle progression. researchgate.net The use of phosphovimentin (Ser55), a known target of the Cdk1 kinase, as a mitotic marker in these studies further points to the modulation of biochemical signaling cascades that regulate mitosis. researchgate.net Faithful chromosome segregation relies on mitotic spindles, which are controlled by kinases such as Cdk1, Aurora kinases, and Polo-like kinases (Plks); the activity of NP-10 appears to impinge upon these critical cellular processes. researchgate.net

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes. In one study, a series of iodinated salicylhydrazone derivatives, structurally related to this compound, were synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. preprints.org Several of these compounds demonstrated potent inhibitory activity, with IC₅₀ values significantly lower than that of the reference drug, Acarbose. preprints.org This suggests that the iodinated benzohydrazide scaffold could be a valuable pharmacophore for designing new enzyme inhibitors.

Table 3: α-Glucosidase Inhibition by Iodinated Hydrazide Derivatives| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 4e | α-Glucosidase | 14.86 ± 0.24 µM | preprints.org |

| Compound 4g | α-Glucosidase | 15.58 ± 0.30 µM | preprints.org |

| Compound 4i | α-Glucosidase | 18.05 ± 0.92 µM | preprints.org |

| Compound 4j | α-Glucosidase | 17.56 ± 0.39 µM | preprints.org |

| Acarbose (Reference) | α-Glucosidase | 45.78 ± 1.95 µM | preprints.org |

Elucidation of Biochemical Pathways Modulated by this compound Analogues

Drug Discovery and Development Considerations

The journey from a promising compound to an approved drug is a long and complex process involving several stages. frontiersin.orgppd.com For this compound derivatives, this process begins with the initial discovery phase, where compounds are screened for biological activity. ppd.com

A crucial step is lead optimization, where the chemical structure of an initial "hit" compound is systematically modified to improve its efficacy and other properties. An example of this is the work on the antimitotic agent NP-10. researchgate.net After finding that NP-10 itself lacked in vivo antitumor activity, researchers synthesized 19 derivatives to identify more effective analogues. researchgate.netnih.gov This effort led to the identification of HMI83-2, a derivative that successfully inhibited tumor formation in a mouse model, marking it as a promising lead compound for further development. researchgate.net

Structure-Activity Relationship (SAR) studies are integral to this optimization process. jyoungpharm.org By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for its biological activity. For instance, SAR studies on certain this compound derivatives confirmed the importance of the amide and iodo-benzene groups for analgesic effects. jyoungpharm.org

Once a lead compound is identified, it enters preclinical development, which involves extensive in vitro and in vivo testing to establish a therapeutic profile. harvard.edu This is followed by clinical trials in humans to assess safety and efficacy before the drug can be considered for regulatory approval. frontiersin.orgharvard.edu

Lead Generation and Optimization

In medicinal chemistry, lead generation is the process of identifying chemical compounds that show promising activity against a specific biological target. These "lead compounds" serve as the starting point for optimization, where their chemical structure is systematically modified to enhance efficacy, selectivity, and other pharmacological properties. This compound is a versatile scaffold used for this purpose. umich.edu

The primary strategy for modifying this compound involves its reaction with various substituted aromatic aldehydes. researchgate.net This condensation reaction yields a class of compounds known as acylhydrazones, which possess the characteristic –CO–NH–N=CH– moiety. nih.gov Researchers have synthesized multiple series of these derivatives to explore their potential as antimicrobial and anticancer agents. nih.govmdpi.com For instance, reacting this compound with different aldehydes allows for the introduction of diverse chemical groups, which can significantly alter the molecule's biological activity. researchgate.net

The optimization process is guided by structure-activity relationship (SAR) studies. SAR analyses have revealed that the presence and position of the iodine atom on the phenyl ring can be favorable for antimicrobial activity. mdpi.com Furthermore, modifications that increase the lipophilicity of the acylhydrazone derivatives have been associated with an increase in their antibacterial effects. nih.govmdpi.com Through the iterative synthesis and biological evaluation of these new analogues, researchers aim to identify candidates with superior potency and a more desirable activity spectrum. researchgate.net One study highlighted that specific derivatives of 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazide showed significant anti-bacterial and anti-fungal activity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable in medicinal chemistry for predicting the activity of newly designed molecules, thereby saving time and resources in the drug discovery process. mdpi.com

A typical QSAR study involves developing a model using a "training set" of compounds with known activities. nih.gov The model is then validated using an external "test set" of compounds to ensure its predictive power. nih.gov Both two-dimensional (2D) and three-dimensional (3D) QSAR studies can be performed. 2D-QSAR models use descriptors that can be calculated from the 2D structure, such as molecular weight or atom counts. researchgate.net In contrast, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) require the 3D alignment of molecules and use steric, electrostatic, and other 3D field-based descriptors to build the model. nih.govsrce.hr

For derivatives of benzohydrazides and similar structures, QSAR contour maps can provide crucial insights for lead optimization. These maps highlight regions where certain properties are favorable or unfavorable for activity. For example, a CoMSIA model might reveal that electronegative groups with hydrogen bond donating capacity in a specific region enhance inhibitory activity. nih.gov Similarly, contour maps can indicate areas where bulky substituents would increase potency (steric favorability) or where hydrophobic groups are preferred to interact with a deep hydrophobic pocket in the target protein. nih.gov Such detailed information guides the rational design of new derivatives with potentially higher efficacy. srce.hr

Development of Chemical Probes

Chemical probes are small molecules designed as tools to study and manipulate biological systems, particularly to investigate the function of a specific protein target. olemiss.eduox.ac.uk Unlike drugs, which are optimized for therapeutic effect, chemical probes are optimized for high potency and selectivity to ensure that any observed biological effect is due to the interaction with the intended target. ox.ac.uk

The development of a reliable chemical probe is governed by a stringent set of criteria to ensure its utility in biological research. A high-quality probe should:

Demonstrate Potency: It must interact with its intended target at low concentrations, typically in the nanomolar range. nih.gov

Exhibit Selectivity: The probe must show high selectivity for its target over other related proteins to avoid off-target effects that could confound experimental results. ox.ac.uknih.gov

Show Target Engagement in Cells: It is crucial to provide evidence that the probe can enter cells and bind to its target in a cellular environment. nih.gov

Have a Clear Mechanism of Action: The interaction between the probe and its target should be well-characterized.

Be Accompanied by an Inactive Control: An ideal probe set includes a structurally similar molecule that is inactive against the target. This control helps to confirm that the observed phenotype is a direct result of target engagement.

Chemical probes are essential for validating whether a protein is a viable drug target and for exploring the cellular consequences of modulating that target's function (phenotypic studies). nih.gov By using a potent and selective probe to inhibit a target protein, researchers can observe the resulting biological effects in cells or organisms. This helps to confirm the role of the target in a disease pathway. ox.ac.uk

Derivatives of this compound can serve as starting points for developing such probes. For example, a biologically active this compound derivative could be synthetically modified by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. ljmu.ac.uk These tagged probes allow for the visualization of the target's location within the cell or the isolation of the target protein and its binding partners for further identification and study. ljmu.ac.uk This approach facilitates the direct assessment of target engagement and can uncover novel biological pathways. ljmu.ac.ukrsc.org

Criteria for High-Quality Chemical Probes

Computational Approaches in Medicinal Chemistry

Computational chemistry has become an indispensable part of modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of new drug candidates. frontiersin.org These approaches are widely applied to scaffolds like this compound to accelerate the identification and optimization of lead compounds. mdpi.com

Key computational methods include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when bound to a protein target. frontiersin.org For this compound derivatives, docking studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, with critical amino acid residues in the target's active site. srce.hr This information is vital for understanding the basis of molecular recognition and for designing modifications to improve binding.

Virtual Screening: Computational methods allow for the high-throughput screening of large virtual libraries containing millions or even billions of compounds to identify those likely to bind to a specific target. nih.gov This is a cost-effective way to find novel hits for a lead generation program.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time. mdpi.com This provides insights into the stability of the binding interaction and can reveal conformational changes in the protein upon ligand binding, which is information not available from static docking poses. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. frontiersin.org Evaluating these properties early in the discovery process helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.

These integrative computational approaches, often used in combination, provide a powerful framework for guiding synthetic chemistry efforts, minimizing the number of compounds that need to be synthesized and tested, and ultimately making the drug discovery pipeline more efficient. frontiersin.orgdrugdiscoverynews.com

Coordination Chemistry of 2 Iodobenzohydrazide Ligands

Synthesis of Metal Complexes with 2-Iodobenzohydrazide Derivatives

The synthesis of metal complexes involving this compound typically proceeds via its more reactive derivatives, primarily Schiff bases and functionalized polyoxometalates.

Schiff Base Metal Complexes Derived from this compound

The general methodology for synthesizing Schiff base metal complexes involves a two-step process. First, the Schiff base ligand is prepared through the condensation reaction of a hydrazide, such as this compound, with an appropriate aldehyde or ketone. nih.govxiahepublishing.com This reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727).

The second step is the complexation reaction. An alcoholic solution of the appropriate metal salt (e.g., chlorides or acetates of copper, nickel, cobalt, or zinc) is added to the Schiff base ligand solution. chemmethod.comscirp.org The mixture is typically refluxed for several hours, during which the metal complex precipitates. scirp.org The resulting solid product is then filtered, washed with a suitable solvent like ethanol or ether, and dried. chemmethod.com This method has been successfully used to prepare a wide range of metal complexes with various transition metals. scirp.orgajol.infoscirp.org

Functionalized Polyoxometalate Complexes with Iodobenzohydrazides

Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that can be functionalized with organic ligands to create hybrid materials with tailored properties. nih.govijfans.org The synthesis of POMs functionalized with iodobenzohydrazides involves covalently linking the organic hydrazide component to the inorganic POM framework. nih.govfrontiersin.org

One established method involves the refluxing reaction of a POM precursor, such as α-octamolybdate, with the desired iodobenzoic hydrazide in a dry organic solvent like acetonitrile. nih.govfrontiersin.org In this process, a terminal oxygen atom of the POM is replaced by an iodobenzoyldiazenido ligand, which is formed from the hydrazide. nih.govfrontiersin.org This creates a stable Mo=N covalent bond that connects the organic functional group to the polyoxometalate cluster. nih.govfrontiersin.org This synthetic strategy has been used to create a series of iodobenzoyldiazenido-functionalized hexamolybdates. nih.govfrontiersin.org The resulting hybrid complexes often exhibit enhanced biological activities compared to the individual parent molecules. frontiersin.orgresearchgate.net

Structural Aspects of Coordination Compounds

The structural analysis of metal complexes derived from this compound reveals diverse coordination behaviors and geometries, which are significantly influenced by the nature of the metal ion.

Ligand Binding Modes and Coordination Geometries

Hydrazide-based Schiff base ligands are versatile and can coordinate to metal ions in several ways due to the presence of multiple donor sites. researchgate.netmtct.ac.in Typically, these ligands bind to the metal center in a bidentate or polydentate fashion. researchgate.netnih.gov Coordination commonly occurs through the azomethine nitrogen and the carbonyl oxygen, which often undergoes enolization to coordinate as a deprotonated enolic oxygen. researchgate.netjournalirjpac.com This chelation forms stable five- or six-membered rings with the metal ion. ajol.info

The specific binding mode determines the denticity of the ligand. Depending on the substituents on the Schiff base framework, ligands can act as bidentate (NO), tridentate (ONO), or tetradentate (ONNO) chelating agents. ajol.infonih.govekb.eg

| Ligand Type | Potential Donor Atoms | Common Denticity | Example Geometries |

|---|---|---|---|

| Hydrazide Schiff Base | Azomethine Nitrogen, Carbonyl/Enolic Oxygen | Bidentate (NO), Tridentate (ONO) | Tetrahedral, Square Planar |

| Dihydrazone Schiff Base | Azomethine Nitrogens, Carbonyl/Enolic Oxygens | Tetradentate (ONNO) | Octahedral |

Influence of Metal Ions on Complex Structure

The choice of the central metal ion has a profound impact on the final structure and dimensionality of the resulting coordination compound. iucr.orgmdpi.com Different metal ions possess distinct preferences for coordination number, geometry, and ionic radii, which directs the self-assembly process of the coordination polymer. mdpi.comwikipedia.org

Studies on mixed-ligand systems have demonstrated that using different divalent metal ions such as Zn(II), Cu(II), and Cd(II) with the same set of ligands can lead to dramatically different architectures. mdpi.compreprints.org For example, one study produced three unique coordination polymers by reacting an angular bis-pyridyl-bis-amide ligand and a dicarboxylic acid with different metal salts:

With Zn(II): A 2-fold interpenetrated 3D framework was formed. mdpi.compreprints.org

With Cu(II): A 1D triple-strained helical chain was observed. mdpi.compreprints.org

With Cd(II): A 3-fold interpenetrated 3D framework with a different topology was generated. mdpi.compreprints.org

This structural diversity underscores the critical role of the metal ion in guiding the construction of coordination polymers. mdpi.com The coordination environment of the metal itself can vary significantly; for instance, Co(II) ions in one complex adopted both distorted octahedral and square pyramidal geometries within the same structure, while Cd(II) ions in another formed a distorted octahedral geometry. mdpi.com

| Metal Ion | Ligands | Resulting Structure | Reference |

|---|---|---|---|

| Zn(II) | L¹ + 1,4-H₂NDC | 2-fold interpenetrated 3D framework | mdpi.com, preprints.org |